5,7-Dichloro-2,3-dihydrobenzofuran-3-acetic Acid

Lipophilicity Drug-likeness Lead optimization

5,7-Dichloro-2,3-dihydrobenzofuran-3-acetic acid (CAS 2070896-36-3; IUPAC: 2-(5,7-dichloro-2,3-dihydro-1-benzofuran-3-yl)acetic acid) is a halogenated 2,3-dihydrobenzofuran-3-acetic acid derivative with molecular formula C₁₀H₈Cl₂O₃ and molecular weight 247.07 g/mol. The compound belongs to the (2,3-dihydro-1-benzofuran-3-yl)acetic acid class, a scaffold validated in GPR40/FFA1 agonist discovery programs including the clinical candidate TAK-875 (fasiglifam).

Molecular Formula C10H8Cl2O3
Molecular Weight 247.07 g/mol
Cat. No. B12282239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-2,3-dihydrobenzofuran-3-acetic Acid
Molecular FormulaC10H8Cl2O3
Molecular Weight247.07 g/mol
Structural Identifiers
SMILESC1C(C2=C(O1)C(=CC(=C2)Cl)Cl)CC(=O)O
InChIInChI=1S/C10H8Cl2O3/c11-6-2-7-5(1-9(13)14)4-15-10(7)8(12)3-6/h2-3,5H,1,4H2,(H,13,14)
InChIKeyBGCFQVRQGAOJPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dichloro-2,3-dihydrobenzofuran-3-acetic Acid (CAS 2070896-36-3): Physicochemical Identity, Scaffold Classification, and Procurement-Relevant Specifications


5,7-Dichloro-2,3-dihydrobenzofuran-3-acetic acid (CAS 2070896-36-3; IUPAC: 2-(5,7-dichloro-2,3-dihydro-1-benzofuran-3-yl)acetic acid) is a halogenated 2,3-dihydrobenzofuran-3-acetic acid derivative with molecular formula C₁₀H₈Cl₂O₃ and molecular weight 247.07 g/mol . The compound belongs to the (2,3-dihydro-1-benzofuran-3-yl)acetic acid class, a scaffold validated in GPR40/FFA1 agonist discovery programs including the clinical candidate TAK-875 (fasiglifam) [1]. It is supplied as a research chemical with minimum purity specifications of 95% (AKSci) to 98% (Leyan) . The compound possesses a stereogenic center at the C-3 position of the dihydrofuran ring; both the racemate (CAS 2070896-36-3) and the (R)-enantiomer (CAS 2832647-29-5) are commercially available as distinct catalog items .

Why 5,7-Dichloro-2,3-dihydrobenzofuran-3-acetic Acid Cannot Be Interchanged with Unsubstituted, Mono-Substituted, or Regioisomeric Dichloro Analogs Without Altering Physicochemical and Pharmacochemical Outcomes


The 5,7-dichloro-2,3-dihydro substitution pattern is not functionally interchangeable with other benzofuran-3-acetic acid analogs. The unsubstituted parent (CAS 76570-83-7) exhibits an XLogP3 of 1.2, whereas the target compound's XLogP3 of 2.5 represents a >2-fold increase in computed lipophilicity driven by the dual chlorine substitution . Conversely, the fully aromatic 6,7-dichlorobenzofuran-3-acetic acid (CAS 1511164-17-2) has an XLogP3 of 3.0 — a 0.5 log unit difference from the target that places it in a distinct lipophilicity range . These differences in partition coefficient are meaningful for aqueous solubility, membrane permeability, and metabolic stability predictions. Furthermore, the dihydrobenzofuran core distinguishes the target from fully aromatic benzofuran analogs in terms of ring strain, conformational flexibility, and susceptibility to oxidative metabolism [1]. The 5,7- vs. 6,7-dichloro regiochemistry also yields different electronic effects on the aromatic ring, as established in systematic polychlorinated dibenzofuran SAR studies demonstrating position-dependent activity rank orders [2]. Importantly, direct primary literature containing biological assay data for the target compound itself is extremely limited; most differentiation evidence presented below derives from cross-study physicochemical comparisons and class-level SAR inferences from closely related scaffolds.

Quantitative Differentiation Evidence for 5,7-Dichloro-2,3-dihydrobenzofuran-3-acetic Acid versus Closest Analogs: Physicochemical, Scaffold Utility, and Procurement-Relevant Comparisons


XLogP3 Lipophilicity: 5,7-Dichloro Dihydrobenzofuran Occupies a Distinct Intermediate Range Between Unsubstituted Parent and Fully Aromatic 6,7-Dichloro Analog

The target compound (CAS 2070896-36-3) has a computed XLogP3 of 2.5, placing it in an intermediate lipophilicity range that is 1.3 log units above the unsubstituted 2,3-dihydrobenzofuran-3-acetic acid parent (CAS 76570-83-7, XLogP3 = 1.2) and 0.5 log units below the fully aromatic 6,7-dichlorobenzofuran-3-acetic acid analog (CAS 1511164-17-2, XLogP3 = 3.0) . This intermediate logP value is noteworthy because the GPR40 agonist optimization literature established that excessive lipophilicity in this scaffold class correlates with elevated caspase-3/7 toxicity in HepG2 hepatocytes, while low lipophilicity compromises target engagement [1].

Lipophilicity Drug-likeness Lead optimization

Molecular Weight and Exact Mass: 68.89 Da Differentiation from Unsubstituted Parent Enables Distinct MS Detection and Chromatographic Resolution

The target compound (MW 247.07 Da; exact mass 245.9850495 Da) has a molecular weight 68.89 Da higher than the unsubstituted parent 2,3-dihydrobenzofuran-3-acetic acid (MW 178.18 Da; exact mass 178.0629942 Da), corresponding to the substitution of two hydrogen atoms (2 × 1.008 Da) with two chlorine atoms (2 × 35.45 Da) . The distinctive isotopic pattern from two chlorine atoms (³⁵Cl/³⁷Cl ≈ 3:1 natural abundance) produces a characteristic M:(M+2):(M+4) isotopic cluster at approximate ratios of 9:6:1, providing a unique mass spectrometric signature for detection and quantification in complex biological matrices . The target also differs from 6,7-dichlorobenzofuran-3-acetic acid (exact mass 243.9693994 Da) by approximately 2.016 Da, attributable to the dihydro vs. fully aromatic core .

Mass spectrometry LC-MS Analytical chemistry

5,7-Dichloro-2,3-dihydrobenzofuran Scaffold Validated in Bioactive Context: Substructure-Derived Activity Against Methionyl-tRNA Synthetase at Nanomolar Potency

A derivative bearing the 5,7-dichloro-2,3-dihydrobenzofuran-3-ylamino substructure (BDBM50124852; 2-[3-(5,7-Dichloro-2,3-dihydro-benzofuran-3-ylamino)-propylamino]-1H-quinolin-4-one) demonstrated an IC₅₀ of 6 nM against Staphylococcus aureus methionyl-tRNA synthetase (MRS) in an aminoacylation assay, as recorded in BindingDB [1]. This potency is within 2-fold of the most active compounds in the same assay series (IC₅₀ = 3 nM for the top-performing ligands BDBM50222700 and BDBM50222699) [1]. While the target compound itself lacks direct biological activity data in the primary literature, this derivative data validates that the 5,7-dichloro-2,3-dihydrobenzofuran core can productively engage biological targets when appropriately functionalized. The unsubstituted dihydrobenzofuran-3-acetic acid scaffold has been extensively validated in GPR40/FFA1 agonist programs, with TAK-875 (fasiglifam) advancing to Phase III clinical trials [2].

Antibacterial tRNA synthetase inhibition Scaffold validation

Topological Polar Surface Area (TPSA) Constancy: 5,7-Dichloro Substitution Does Not Increase Polarity Despite Higher Molecular Weight, Unlike 6,7-Dichloro Fully Aromatic Analog

The target compound retains a TPSA of 46.5 Ų — identical to the unsubstituted 2,3-dihydrobenzofuran-3-acetic acid parent — despite a 38.7% higher molecular weight (247.07 vs. 178.18 Da) . In contrast, the fully aromatic 6,7-dichlorobenzofuran-3-acetic acid (CAS 1511164-17-2) has a TPSA of 50.4 Ų, an increase of 3.9 Ų attributable to the fully aromatic benzofuran core . This TPSA constancy in the target compound means that chlorine substitution at the 5- and 7-positions increases lipophilicity (ΔXLogP3 = +1.3; see Evidence Item 1) without incurring a polar surface area penalty, preserving favorable membrane permeability characteristics. The GPR40 agonist optimization literature identified lipophilicity modulation without TPSA inflation as a key design objective for achieving oral bioavailability in this scaffold class [1].

Polar surface area Membrane permeability Drug design

Racemate vs. Single Enantiomer Availability: Procurement Optionality for Achiral vs. Stereochemical SAR Studies with the Same Core Scaffold

The target compound is available as both the racemic mixture (CAS 2070896-36-3) and the (R)-enantiomer (CAS 2832647-29-5) from multiple suppliers . Both forms share identical molecular formula (C₁₀H₈Cl₂O₃) and molecular weight (247.07 Da) . This dual availability is scientifically significant because the dihydrobenzofuran-3-acetic acid scaffold contains a stereogenic center at C-3 that directly influences biological activity in GPR40 agonism; the clinical candidate TAK-875 (fasiglifam) is a single enantiomer with defined (S)-configuration that showed stereospecific receptor activation [1]. The racemate enables cost-efficient initial screening and achiral SAR exploration, while the (R)-enantiomer enables stereochemical SAR, chiral chromatography method development, and asymmetric synthesis route validation. By contrast, the fully aromatic 6,7-dichlorobenzofuran-3-acetic acid lacks a stereogenic center and thus offers no such stereochemical procurement dimension .

Chiral resolution Stereochemistry Enantiomer-specific SAR

Procurement-Relevant Application Scenarios for 5,7-Dichloro-2,3-dihydrobenzofuran-3-acetic Acid Derived from Quantitative Differentiation Evidence


GPR40/FFA1 Agonist Fragment Elaboration and Lead Optimization

The (2,3-dihydro-1-benzofuran-3-yl)acetic acid scaffold is the pharmacophoric core of fasiglifam (TAK-875), a Phase III GPR40/FFA1 agonist for type 2 diabetes [1]. The target compound's 5,7-dichloro substitution provides an XLogP3 of 2.5 — intermediate between the unsubstituted parent (1.2) and the 6,7-dichloro aromatic analog (3.0) — enabling medicinal chemistry teams to probe the lipophilicity-activity-toxicity relationship in this scaffold class . The Negoro et al. (2012) optimization study demonstrated that excessive lipophilicity in this series correlated with caspase-3/7 activation in HepG2 cells, making the intermediate logP of the target compound a therapeutically relevant design space [2]. The 5,7-dichloro substitution also introduces aryl chloride handles for further diversification via nucleophilic aromatic substitution or cross-coupling, enabling rapid analog generation without de novo scaffold synthesis .

Antibacterial Methionyl-tRNA Synthetase Inhibitor Development Using 5,7-Dichloro-Dihydrobenzofuran Core

BindingDB data demonstrate that a derivative incorporating the 5,7-dichloro-2,3-dihydrobenzofuran-3-ylamino substructure (BDBM50124852) achieves IC₅₀ = 6 nM against Staphylococcus aureus methionyl-tRNA synthetase, within ~2-fold of the most potent compounds in that assay series [1]. The target compound can serve as a synthetic gateway to this chemotype through amide coupling or reductive amination at the carboxylic acid moiety. The distinctive dichloro isotopic pattern (M:M+2:M+4 ≈ 9:6:1) provides a built-in analytical handle for tracking synthetic intermediates and metabolites by LC-MS without requiring additional derivatization or labeling . The (R)-enantiomer (CAS 2832647-29-5) availability further enables stereochemical SAR studies to determine whether the C-3 configuration influences antibacterial target engagement [2].

Synthetic Methodology Development Leveraging Aryl Chloride Derivatization Handles

The two chlorine atoms at the 5- and 7-positions of the dihydrobenzofuran ring serve as electrophilic handles for nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and other palladium-catalyzed transformations [1]. This enables the target compound to function as a versatile building block for constructing diverse compound libraries. In published methodology for benzofuran-3-acetic acid synthesis, the general route proceeds via alkali-mediated rearrangement of 4-halomethylcoumarins, and the introduction of chlorine substituents at defined positions provides an opportunity to explore electronic effects on reaction yields and regioselectivity . The carboxylic acid moiety additionally permits esterification, amidation, and reduction chemistries, making the compound a multi-functional synthetic intermediate with three distinct reactive sites (two aryl chlorides + one carboxylic acid) [1].

Mass Spectrometry Internal Standard Development and Bioanalytical Method Validation

The 68.89 Da mass difference between the target compound (247.07 Da) and the unsubstituted parent (178.18 Da), combined with the characteristic ³⁵Cl/³⁷Cl isotopic cluster, makes the target compound an ideal non-interfering internal standard or surrogate analyte for LC-MS/MS bioanalytical methods [1]. The identical TPSA (46.5 Ų) to the unsubstituted parent suggests similar electrospray ionization efficiency and chromatographic behavior on reversed-phase columns, while the substantial mass difference ensures complete resolution in Q1 or Q3 mass analyzer windows . This is particularly valuable for laboratories quantifying dihydrobenzofuran-3-acetic acid derivatives in pharmacokinetic studies, where endogenous matrix interferences often complicate analysis of unlabeled parent scaffolds [2].

Quote Request

Request a Quote for 5,7-Dichloro-2,3-dihydrobenzofuran-3-acetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.